An In-depth Technical Guide to the Chemical Properties of Benzyl Vinylcarbamate
An In-depth Technical Guide to the Chemical Properties of Benzyl Vinylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl vinylcarbamate (CAS No. 84713-20-2) is a valuable synthetic intermediate with growing importance in the pharmaceutical and polymer chemistry sectors. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a protected amine, makes it a versatile building block for a variety of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Benzyl vinylcarbamate, with a focus on data relevant to research and development.
Chemical and Physical Properties
Benzyl vinylcarbamate is a white to off-white solid at room temperature.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Benzyl Vinylcarbamate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| CAS Number | 84713-20-2 | [2][3] |
| Melting Point | 43-44 °C | [1][2] |
| Boiling Point | 271.837 °C at 760 mmHg | [2] |
| Density | 1.089 g/cm³ | [2] |
| Flash Point | 118.203 °C | [2] |
| Refractive Index | 1.529 | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [2] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [2] |
Synthesis of Benzyl Vinylcarbamate
An improved and scalable method for the preparation of Benzyl vinylcarbamate involves the Curtius rearrangement of acryloyl azide, followed by the trapping of the resulting vinyl isocyanate with benzyl alcohol.[4] This method avoids the need for high-vacuum distillation for purification, opting instead for crystallization.[4]
Experimental Protocol
Step 1: Synthesis of Acryloyl Azide [4]
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A 1-liter reactor is charged with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464 (methyltrialkylammonium chloride).
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The mixture is cooled to 0-5 °C with stirring in an ice-water bath.
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90 g (1 mol) of acryloyl chloride is added dropwise over a period of 1.5 hours, maintaining the temperature between 0-5 °C.
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After the addition is complete, the mixture is stirred for an additional 45 minutes.
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The organic phase, containing the acryloyl azide in toluene, is separated and stored at 0-5 °C until use.
Step 2: Synthesis of Benzyl Vinylcarbamate [4]
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A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine (as a stabilizer) and heated to 105-110 °C.
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A separate receiver flask is charged with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine (as a catalyst). This mixture is cooled in an ice bath and stirred.
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The previously prepared acryloyl azide solution is pumped into the heated distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene (vapor temperature 80-100 °C) and is collected directly into the stirred benzyl alcohol mixture in the receiver.
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After the addition is complete, distillation is continued to collect an additional 10-20 mL of toluene.
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The receiver flask is then isolated and its contents are stirred at 0-5 °C for 1-2 hours.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by HPLC.
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The mixture is concentrated in vacuo to a weight of 200-250 g.
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The residue is treated with 300-350 mL of heptane and cooled to 15 °C with stirring.
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Seed crystals of Benzyl vinylcarbamate are added, and the mixture is stirred for 2-3 hours to induce crystallization.
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The product is collected by filtration, washed with heptane, and dried in vacuo. The typical yield is 115-128 g (65-72%).
Synthesis Workflow
Caption: Workflow for the synthesis of Benzyl vinylcarbamate.
Reactivity and Applications
Benzyl vinylcarbamate serves as a key intermediate in organic synthesis. The vinyl group is susceptible to polymerization and various addition reactions, while the carbamate functionality acts as a protected form of an amine. This dual reactivity makes it a valuable monomer for the synthesis of functional polymers, such as polyvinylamine derivatives. Furthermore, it is utilized in the synthesis of complex molecules, including β-lactam antibiotics and CF₃- or -CF₂- substituted tetrahydroquinolines.[2]
Spectroscopic Data
While detailed, publicly available ¹H NMR, ¹³C NMR, and IR spectra for Benzyl vinylcarbamate are limited, the literature on its synthesis confirms the use of spectroscopic techniques for its characterization. HPLC is employed to monitor the progress of the synthesis reaction.[4] NMR spectroscopy is also mentioned as a standard characterization method. For reference, the spectroscopic data for the related compound, Benzyl carbamate, is available and shows characteristic peaks for the benzyl and carbamate groups.
Safety Information
Benzyl vinylcarbamate is classified as harmful if swallowed and causes skin and eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Signaling Pathways and Biological Activity
It is important to note that Benzyl vinylcarbamate is primarily a synthetic intermediate and building block. The current body of scientific literature does not describe its direct involvement in any specific biological signaling pathways. Its relevance in drug development is as a component used in the synthesis of larger, pharmacologically active molecules.
